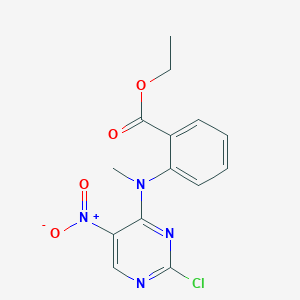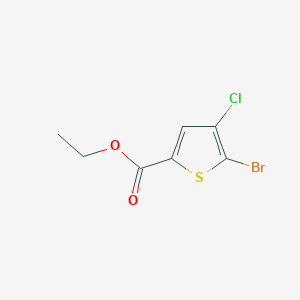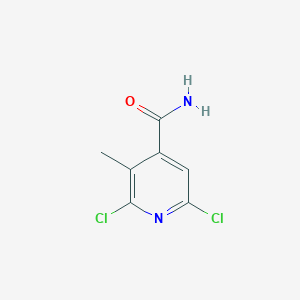
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate is a chemical compound with the molecular formula C14H13ClN4O4 and a molecular weight of 336.73 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with chlorine and nitro groups, and an ethyl ester of benzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate typically involves the reaction of 2-chloro-5-nitropyrimidine with methylamine, followed by esterification with ethyl benzoate . The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Reducing Agents: Hydrogen gas, palladium catalyst
Oxidizing Agents: Potassium permanganate
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, amino derivatives, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ethyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)benzoate include:
- Ethyl benzoate
- 2-chloro-5-nitropyrimidine
- Mthis compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both nitro and chloro groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H13ClN4O4 |
|---|---|
Molekulargewicht |
336.73 g/mol |
IUPAC-Name |
ethyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-methylamino]benzoate |
InChI |
InChI=1S/C14H13ClN4O4/c1-3-23-13(20)9-6-4-5-7-10(9)18(2)12-11(19(21)22)8-16-14(15)17-12/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
PBHWPTRXLAFEHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1N(C)C2=NC(=NC=C2[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13660203.png)









